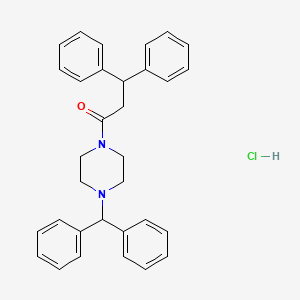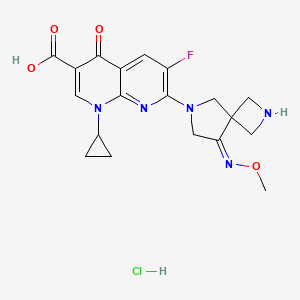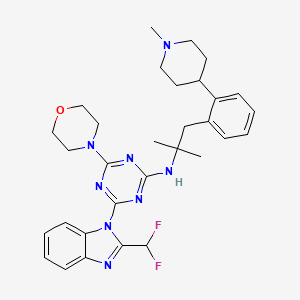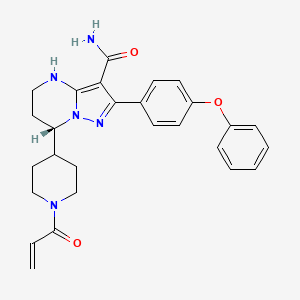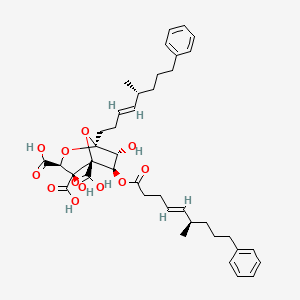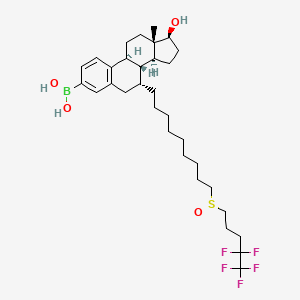
MPT0E028
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPT0E028 is a novel pan-histone deacetylase inhibitor developed by Professor Jing-Ping Liou’s research group at Taipei Medical University. It is co-developed by Taipei Medical University and Formosa Pharmaceuticals. This compound upregulates H3 and tubulin acetylation, leading to cell cycle arrest and cell death. This compound has shown significant inhibition of tumor growth in various solid tumor cells, such as hepatomas and colorectal cancer .
Preparation Methods
MPT0E028 is synthesized through a series of chemical reactions involving N-hydroxyacrylamide-derived histone deacetylase inhibitors. The synthetic route includes the use of indoline-1-arylsulfonamides as a core structure . The industrial production methods involve the preparation of stock solutions in solvents like dimethyl sulfoxide, followed by storage at specific temperatures to maintain stability .
Chemical Reactions Analysis
MPT0E028 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include dimethyl sulfoxide and specific temperature controls to ensure the stability of the compound . The major products formed from these reactions include various acetylated proteins that lead to cell cycle arrest and apoptosis .
Scientific Research Applications
MPT0E028 has a wide range of scientific research applications, including:
Chemistry: Used as a potent histone deacetylase inhibitor in various chemical reactions.
Biology: Demonstrates significant inhibition of tumor growth in various solid tumor cells.
Medicine: Potential therapeutic agent for treating cancers such as hepatomas and colorectal cancer.
Industry: Used in the development of anti-cancer drugs and other therapeutic agents .
Mechanism of Action
MPT0E028 exerts its effects by inhibiting histone deacetylase, leading to the upregulation of H3 and tubulin acetylation. This results in cell cycle arrest and cell death. The molecular targets and pathways involved include the inhibition of histone deacetylase and the reduction of Akt phosphorylation in B-cell lymphoma .
Comparison with Similar Compounds
MPT0E028 is compared with other similar compounds such as suberoylanilide hydroxamic acid (SAHA), which is the first histone deacetylase inhibitor approved by the FDA. This compound shows a more potent histone deacetylase inhibitory effect compared to suberoylanilide hydroxamic acid and also possesses potent direct Akt targeting ability . Other similar compounds include various N-hydroxyacrylamide-derived histone deacetylase inhibitors .
Properties
IUPAC Name |
(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTIFSBCGGAZDB-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338320-94-7 |
Source


|
| Record name | 3-(1-(Benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl)-N-hydroxyacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338320947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-(BENZENESULFONYL)-2,3-DIHYDRO-1H-INDOL-5-YL)-N-HYDROXYACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65L58FI65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
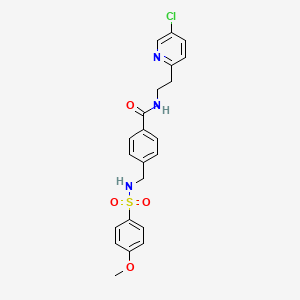

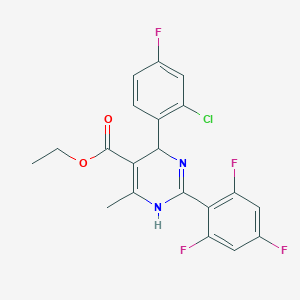
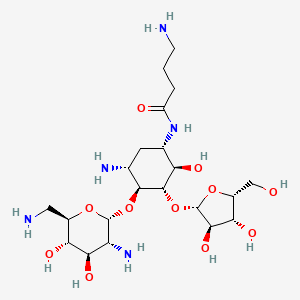
![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)
